molecular formula C7H10ClNOS B3333229 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride CAS No. 951380-43-1

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride

Cat. No.: B3333229
CAS No.: 951380-43-1
M. Wt: 191.68 g/mol
InChI Key: YEFYEUCZRPLBAK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride is a chemical compound with the molecular formula C7H10ClNS. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antithrombotic drugs like clopidogrel. This compound is characterized by its white to off-white crystalline powder form and is soluble in water and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with thiourea, followed by cyclization and subsequent reduction to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride, particularly in its role as an intermediate for clopidogrel, involves the inhibition of platelet aggregation. Clopidogrel, once metabolized, irreversibly binds to the P2Y12 receptor on platelets, preventing ADP-mediated activation of the GPIIb/IIIa complex, which is crucial for platelet aggregation and thrombus formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride is unique due to its specific structure that allows it to be an effective intermediate in the synthesis of clopidogrel. Its ability to undergo various chemical reactions makes it versatile for different synthetic applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-thieno[3,2-c]pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.ClH/c9-7-3-5-4-8-2-1-6(5)10-7;/h8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFYEUCZRPLBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80739205
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951380-43-1
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 4
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride

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